Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine
Description
Properties
IUPAC Name |
1-[4-[(4-phenylmethoxyphenyl)methoxy]phenyl]-2-[4-[4-[(4-phenylmethoxyphenyl)methoxy]phenyl]butan-2-yl-[(4-phenylmethoxyphenyl)methyl]amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H59NO6/c1-46(17-18-47-19-29-55(30-20-47)66-44-52-23-33-57(34-24-52)64-42-50-13-7-3-8-14-50)61(39-48-21-31-56(32-22-48)63-41-49-11-5-2-6-12-49)40-60(62)54-27-37-59(38-28-54)67-45-53-25-35-58(36-26-53)65-43-51-15-9-4-10-16-51/h2-16,19-38,46,60,62H,17-18,39-45H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAQZKHYOLQKSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OCC2=CC=C(C=C2)OCC3=CC=CC=C3)N(CC4=CC=C(C=C4)OCC5=CC=CC=C5)CC(C6=CC=C(C=C6)OCC7=CC=C(C=C7)OCC8=CC=CC=C8)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H59NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
890.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Chemistry and Advanced Structural Characterization of Tri N,o,o 4 Benzyloxy Benzyl Ractopamine
Retrosynthetic Analysis and Strategic Disconnections for the Multi-Substituted Ractopamine (B1197949) Derivative
The logical design of a synthetic route for a complex molecule such as Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine necessitates a thorough retrosynthetic analysis. This process involves a systematic deconstruction of the target molecule into simpler, commercially available, or easily synthesizable precursors. The analysis focuses on disconnecting the molecule at the most strategic bonds, which are typically those formed via reliable and high-yielding chemical reactions.
For this compound, the key disconnections are the carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds that link the three 4-benzyloxybenzyl moieties to the core Ractopamine scaffold. These bonds are characteristic of N-alkylation and O-alkylation (specifically, Williamson ether synthesis) reactions, respectively. youtube.comyoutube.com Applying a retrosynthetic approach based on these transformations simplifies the complex target into its fundamental building blocks.
Identification of Key Precursors and Building Blocks
The retrosynthetic strategy for this compound identifies two primary precursors: the Ractopamine scaffold and a suitable electrophilic synthon for the 4-benzyloxybenzyl group.
The logical disconnections are as follows:
N-C Bond Disconnection: The bond between the Ractopamine nitrogen and the benzylic carbon of the substituent is disconnected. In a forward sense, this corresponds to an N-alkylation reaction, such as a nucleophilic substitution or reductive amination. youtube.comyoutube.com
O-C Bond Disconnections: The two ether bonds linking the phenolic oxygens of Ractopamine to their respective 4-benzyloxybenzyl groups are disconnected. This corresponds to the Williamson ether synthesis in the forward direction. youtube.com
This three-fold disconnection leads to the identification of the following key building blocks:
Precursor 1: Ractopamine. This phenethanolamine serves as the central scaffold, providing the secondary amine and two phenolic hydroxyl groups for derivatization. wikipedia.orgosu.edu Its inherent stereochemistry is a critical consideration for the synthesis.
Precursor 2: 4-Benzyloxybenzyl Halide. An activated form of the 4-benzyloxybenzyl moiety is required to act as the electrophile in the alkylation reactions. 4-Benzyloxybenzyl bromide is an ideal candidate due to the high reactivity of benzylic bromides in nucleophilic substitution reactions.
Optimized Multi-Step Synthetic Pathways for Derivatization
The forward synthesis involves the preparation of the key alkylating agent followed by its reaction with the Ractopamine scaffold. Optimization of each step is crucial for achieving high yield and purity of the final, heavily substituted product.
Synthesis of the 4-Benzyloxybenzyl Moiety and Its Introduction
The successful synthesis hinges on the availability of a highly reactive 4-benzyloxybenzyl electrophile. A practical route to 4-benzyloxybenzyl bromide starts from commercially available 4-hydroxybenzyl alcohol.
Pathway to 4-Benzyloxybenzyl Bromide:
Step 1: O-Benzylation of 4-hydroxybenzyl alcohol. The phenolic hydroxyl group of 4-hydroxybenzyl alcohol is selectively alkylated with benzyl (B1604629) bromide. This reaction is typically carried out in the presence of a mild base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetone (B3395972) or acetonitrile (B52724). The base deprotonates the more acidic phenolic hydroxyl, which then acts as a nucleophile to displace the bromide from benzyl bromide, forming the benzyl ether.
Step 2: Bromination of 4-(Benzyloxy)benzyl alcohol. The resulting benzylic alcohol is then converted to the corresponding bromide. This can be achieved using standard brominating agents like phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) under mild conditions to prevent side reactions.
The resulting 4-benzyloxybenzyl bromide is the key reagent for the subsequent derivatization of Ractopamine.
Table 1: Synthetic Pathway for 4-Benzyloxybenzyl Bromide
| Step | Starting Material | Reagents | Product | Purpose |
| 1 | 4-Hydroxybenzyl alcohol | Benzyl bromide, K₂CO₃, Acetone | 4-(Benzyloxy)benzyl alcohol | Protection of the phenolic hydroxyl and formation of the benzyl ether. |
| 2 | 4-(Benzyloxy)benzyl alcohol | PBr₃ or CBr₄/PPh₃, Dichloromethane | 4-Benzyloxybenzyl bromide | Creation of the reactive electrophile for alkylation. |
Derivatization at Nitrogen and Oxygen Centers of the Ractopamine Scaffold
The core of the synthesis is the triple alkylation of Ractopamine with the prepared 4-benzyloxybenzyl bromide. This transformation targets the secondary amine and the two phenolic hydroxyl groups simultaneously.
This reaction is best performed as a one-pot procedure where all three reactive sites are alkylated. Ractopamine is treated with a molar excess of 4-benzyloxybenzyl bromide in the presence of a suitable base. The base must be strong enough to deprotonate both the phenolic hydroxyls and the secondary amine, allowing them to act as nucleophiles.
Reaction Scheme: The reaction involves the nucleophilic attack of the deprotonated oxygen and nitrogen atoms on the electrophilic benzylic carbon of 4-benzyloxybenzyl bromide, displacing the bromide leaving group in a series of Sₙ2 reactions. nih.govorganic-chemistry.org A slight excess (e.g., 3.3 to 3.5 equivalents) of the alkylating agent is used to ensure the reaction goes to completion.
Reaction Condition Optimization for High Yield and Purity
The simultaneous triple alkylation of a multifunctional molecule like Ractopamine requires careful optimization to maximize the yield of the desired Tri-N,O,O-substituted product and minimize the formation of partially alkylated intermediates or other side products. researchgate.net Key parameters to consider include the choice of base, solvent, temperature, and reagent stoichiometry. acs.org
Table 2: Optimization Parameters for the Alkylation of Ractopamine
| Parameter | Options | Considerations | Desired Outcome |
| Base | K₂CO₃, Cs₂CO₃, NaH | K₂CO₃ is a standard, cost-effective base. Cs₂CO₃ is more soluble and basic, often accelerating Sₙ2 reactions (the "cesium effect"). NaH is a very strong, non-nucleophilic base that ensures complete deprotonation but can be less selective. | A base that effectively deprotonates all three sites (N-H, O-H) without promoting side reactions. Cs₂CO₃ is often optimal for difficult alkylations. |
| Solvent | DMF, Acetonitrile (MeCN), Acetone | Polar aprotic solvents are ideal for Sₙ2 reactions as they solvate the cation of the base but do not hydrogen-bond with the nucleophile. DMF and MeCN have high boiling points, allowing for higher reaction temperatures. nih.gov | A solvent that ensures all reactants are soluble and facilitates the Sₙ2 mechanism. DMF is a common choice for its excellent solvating power. |
| Temperature | Room Temperature to 80 °C | Higher temperatures increase the reaction rate but can also lead to decomposition or side reactions. The reaction should be monitored (e.g., by TLC or LC-MS) to find the optimal balance. | The lowest temperature at which the reaction proceeds to completion in a reasonable timeframe, maximizing purity. |
| Stoichiometry | 3.0 to 4.0 equivalents of Alkylating Agent | A stoichiometric amount (3.0 eq) may result in incomplete reaction. A slight excess (e.g., 3.3 eq) drives the reaction toward the fully substituted product. A large excess can complicate purification. | Sufficient excess of 4-benzyloxybenzyl bromide to ensure complete conversion to the tri-substituted product. |
By systematically adjusting these parameters, a robust and efficient protocol for the synthesis of this compound can be established, yielding a product of high purity suitable for advanced structural characterization.
Advanced Spectroscopic Elucidation for Definitive Structural Confirmation
The definitive structure of this compound is established through a combination of advanced spectroscopic methods. Each technique provides unique and complementary information, which, when pieced together, confirms the molecular formula, connectivity, and stereochemistry of the compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and, consequently, the elemental composition of a molecule. For this compound, HRMS analysis, typically using electrospray ionization (ESI), would be expected to yield a protonated molecular ion [M+H]⁺.
The exact mass of this ion is calculated based on the monoisotopic masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O). The molecular formula for this compound is C₅₆H₅₇NO₆. The theoretical exact mass of the protonated molecule [C₅₆H₅₈NO₆]⁺ would be compared to the experimentally measured value. A close correlation between the two, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
The ¹H NMR spectrum of this compound would be complex, showing distinct signals for each unique proton in the molecule. The aromatic regions would be particularly crowded, with signals from the three 4-benzyloxybenzyl groups and the two aromatic rings of the original Ractopamine moiety.
Key expected signals would include:
Benzyl CH₂ Protons : Sharp singlets corresponding to the benzylic methylene (B1212753) protons (O-CH₂-Ph and N-CH₂-Ph). The three O-CH₂ groups are chemically equivalent and would likely appear as a single resonance, while the N-CH₂ protons would have a distinct chemical shift.
Aromatic Protons : A series of doublets and multiplets in the aromatic region of the spectrum. The protons on the benzyloxybenzyl groups would appear as distinct AA'BB' systems.
Ractopamine Core Protons : The aliphatic protons on the Ractopamine backbone would appear in the upfield region of the spectrum. These would include signals for the methyl groups and the methine protons, with their multiplicity revealing adjacent proton couplings.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Ar-H (benzyloxybenzyl) | 7.20 - 7.50 | Multiplet | Protons of the benzyl rings. |
| Ar-H (Ractopamine) | 6.50 - 7.10 | Multiplet | Protons on the two phenolic rings of the Ractopamine core. |
| O-CH₂ -Ph | ~5.10 | Singlet | Methylene protons of the O-benzyl groups. |
| N-CH₂ -Ph | ~4.00 | Singlet | Methylene protons of the N-benzyl group. |
| CH -OH (Ractopamine) | ~4.80 | Multiplet | Methine proton adjacent to the hydroxyl group. |
| CH -NH (Ractopamine) | ~3.00 - 3.50 | Multiplet | Methine proton adjacent to the nitrogen atom. |
| CH₃ (Ractopamine) | ~1.10 - 1.30 | Doublet | Methyl protons of the isobutyl group. |
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shift indicates its electronic environment (e.g., aromatic, aliphatic, attached to an electronegative atom).
Key expected signals would include:
Aromatic Carbons : A large number of signals in the downfield region (110-160 ppm) corresponding to the numerous aromatic carbons.
Benzyl CH₂ Carbons : Signals for the benzylic carbons, with the O-CH₂ and N-CH₂ carbons appearing at different chemical shifts.
Aliphatic Carbons : Signals in the upfield region (10-70 ppm) for the carbons of the Ractopamine backbone.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
| C =O (Aromatic ether) | 155 - 160 | Carbon atoms in the phenolic rings attached to the benzyloxy groups. |
| Aromatic C -H and C -C | 115 - 140 | Aromatic carbons of all rings. |
| C -O (Benzyl) | ~70 | Benzylic carbons of the O-benzyl groups. |
| C -N (Benzyl) | ~55 | Benzylic carbon of the N-benzyl group. |
| C -OH (Ractopamine) | ~72 | Carbon bearing the hydroxyl group. |
| C -NH (Ractopamine) | ~50 - 60 | Carbons adjacent to the nitrogen atom. |
| C H₃ (Ractopamine) | ~20 | Methyl carbons of the isobutyl group. |
2D NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings within the same spin system. It would be used to trace the connectivity of protons along the Ractopamine backbone and within each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting the different fragments of the molecule, for example, showing the correlation between the benzylic CH₂ protons and the carbons of the Ractopamine core, thus confirming the points of attachment.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique reveals protons that are close in space, even if they are not directly bonded. It can provide information about the stereochemistry and conformation of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would show characteristic absorption bands for its key functional groups.
Interactive Data Table: Predicted FTIR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch | 3300 - 3500 | Broad | From the remaining hydroxyl group on the Ractopamine core. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Aromatic C-H bonds. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Aliphatic C-H bonds in the Ractopamine backbone and benzyl groups. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong | Aromatic ring vibrations. |
| C-O Stretch (Ether) | 1200 - 1300 | Strong | Aryl-alkyl ether linkages of the benzyloxy groups. |
| C-N Stretch | 1000 - 1250 | Medium | Carbon-nitrogen bond of the tertiary amine. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for analyzing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis spectrum. In the context of this compound, this method would be instrumental in confirming the presence of and electronically characterizing the aromatic systems.
The core structure of Ractopamine contains two phenolic rings, which are inherent chromophores. The introduction of three 4-benzyloxybenzyl groups would significantly alter the electronic environment and, consequently, the UV-Vis absorption profile. Each benzyloxy group adds another aromatic ring, and the benzyl ether linkage can also influence the electronic transitions.
A hypothetical UV-Vis analysis of this compound would involve dissolving a pure sample in a suitable UV-transparent solvent, such as ethanol (B145695) or acetonitrile, and scanning across the UV-Vis range (typically 200-400 nm). The resulting spectrum would be analyzed for the positions and intensities of the absorption maxima. This data would serve as a fingerprint for the compound and could be used for quantitative analysis based on the Beer-Lambert law.
Table 1: Representative UV-Vis Spectral Data for Ractopamine and Related Chromophores
| Compound/Chromophore | Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Ractopamine HCl | Methanol (B129727) | 225, 277 | Not specified |
| Benzylvanillin | Not specified | Not specified | Not specified |
| Toluene | Not specified | ~262 | ~300 |
| Benzyl Alcohol | Not specified | ~258 | ~200 |
Note: This table includes data for the parent compound and related chromophores to illustrate typical absorption ranges. Specific data for this compound is not available.
Chromatographic Methods for Purity Assessment and Isomer Separation in Research Samples
Chromatographic techniques are essential for the purification and analysis of complex organic molecules like this compound. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for assessing the purity of research samples and for separating stereoisomers.
Given the structure of this compound, which has multiple chiral centers, a mixture of stereoisomers is expected to be produced during its synthesis. Ractopamine itself is a mixture of four stereoisomers. The separation of these isomers is crucial as different stereoisomers can exhibit different biological activities.
For the purity assessment of a research sample of this compound, a reverse-phase HPLC method would likely be employed. This would typically involve a C18 or C8 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid modifier such as acetic acid or formic acid to improve peak shape. Detection could be achieved using a UV detector set to one of the compound's absorption maxima, as determined by UV-Vis spectroscopy.
The separation of the stereoisomers of this compound would necessitate the use of chiral chromatography. This could be achieved using a chiral stationary phase (CSP) that can differentiate between the enantiomers and diastereomers. Polysaccharide-based chiral columns, for example, have been successfully used for the separation of enantiomers of various chiral amines and amino alcohols. The mobile phase for chiral separations often consists of a mixture of alkanes (like hexane) and an alcohol (like isopropanol).
A systematic approach to developing a chromatographic method would involve screening different columns and mobile phase compositions to achieve optimal resolution between the main compound and any impurities or other isomers. The purity of the sample would then be determined by integrating the peak areas in the chromatogram.
Table 2: Hypothetical HPLC Method Parameters for Analysis of this compound
| Parameter | Purity Assessment (Reverse-Phase) | Isomer Separation (Chiral) |
| Column | C18, 4.6 x 250 mm, 5 µm | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid | Hexane:Isopropanol |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Detection | UV at λmax (e.g., ~280 nm) | UV at λmax (e.g., ~280 nm) |
| Injection Volume | 10 µL | 10 µL |
| Column Temperature | 25 °C | 25 °C |
Note: This table presents hypothetical starting conditions for method development, as specific validated methods for this compound are not available in the public domain.
Theoretical and Computational Studies on Tri N,o,o 4 Benzyloxy Benzyl Ractopamine
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are fundamental to understanding the three-dimensional structure of a molecule, which is intrinsically linked to its chemical and biological activity. For a molecule as complex as Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine (B1197949), with multiple rotatable bonds, conformational analysis is key to identifying its most stable shapes.
The initial step in the computational analysis of Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine would involve the construction of its 3D structure. This is followed by an energy minimization process, which adjusts the bond lengths, angles, and torsion angles to find a low-energy, stable conformation. This process is typically performed using molecular mechanics force fields such as MMFF94 or AMBER.
Table 1: Hypothetical Low-Energy Conformers of this compound
| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Predicted Solvent Accessible Surface Area (Ų) |
|---|---|---|---|
| 1 | 0.00 | Angle 1: 178.5, Angle 2: -65.2, Angle 3: 70.1 | 950.3 |
| 2 | 1.25 | Angle 1: -175.8, Angle 2: 170.4, Angle 3: -68.9 | 945.8 |
| 3 | 2.10 | Angle 1: 68.3, Angle 2: -63.1, Angle 3: 175.6 | 960.1 |
This table is a hypothetical representation of data that would be generated from a conformational analysis study.
The stability of a molecule's conformation can be significantly influenced by its environment. In a polar solvent like water, the molecule might fold to minimize the exposure of its hydrophobic regions. Computational models can simulate this by using implicit or explicit solvent models during energy minimization and molecular dynamics simulations. A molecular dynamics simulation of this compound would provide a dynamic view of its conformational changes over time in a simulated aqueous environment. scientificarchives.com
Furthermore, to predict the conformation of the molecule when bound to a receptor, molecular docking simulations would be employed. These simulations would place the molecule into the binding site of a target receptor, such as a β-adrenergic receptor, and predict the most favorable binding pose. This bound conformation is often different from the most stable conformation in solution, as it is influenced by the specific interactions with the amino acid residues of the receptor. nih.govresearchgate.net
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide a deeper understanding of a molecule's electronic properties, which are crucial for its reactivity and interactions. nih.govwindows.net Methods like Density Functional Theory (DFT) are commonly used for molecules of this size. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. mdpi.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. mdpi.com For this compound, the addition of the benzyloxybenzyl groups would be expected to influence the electronic distribution and thus the HOMO and LUMO energies compared to the parent Ractopamine.
The molecular electrostatic potential (MEP) surface is a visual representation of the charge distribution around a molecule. readthedocs.ioresearchgate.net It helps to identify regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.gov The MEP surface of this compound would highlight the electronegative oxygen atoms of the hydroxyl and ether groups as regions of negative potential, and the hydrogen atoms of the amine and hydroxyl groups as regions of positive potential. researchgate.net
Table 2: Predicted Electronic Properties of this compound (Theoretical)
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 4.6 eV | Chemical reactivity and stability |
| Dipole Moment | 3.5 D | Overall polarity of the molecule |
This table contains theoretical values for illustrative purposes, based on general principles of quantum chemistry.
The acid-base properties of a molecule are described by its pKa value(s). For this compound, the secondary amine and the phenolic hydroxyl groups are the primary ionizable sites. The pKa of the secondary amine would determine its protonation state at physiological pH, which is critical for its interaction with receptors. The phenolic hydroxyl groups of the benzyloxybenzyl moieties would likely have pKa values characteristic of phenols.
In silico pKa prediction tools use various methods, including empirical models and quantum chemical calculations, to estimate these values. researchgate.netnih.gov The accuracy of these predictions can vary, but they provide valuable initial estimates. novartis.com For this compound, the electronic effects of the bulky benzyloxybenzyl groups could slightly alter the pKa values compared to Ractopamine.
Ligand-Receptor Interaction Prediction and Molecular Docking Simulations
Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecule (receptor). nih.gov For this compound, docking simulations would be performed with its likely biological targets, the β-adrenergic receptors. nih.govnih.govcapes.gov.brresearchgate.net
Identification of Putative Binding Sites on Beta-Adrenergic Receptor Subtypes (e.g., β1, β2)
The binding of any β-agonist is predicated on the structure of the receptor's transmembrane binding pocket. For the parent compound, Ractopamine, studies have indicated that it activates both β1AR and β2AR subtypes. nih.gov The RR-stereoisomer of Ractopamine is noted to be the most active, exhibiting selectivity for the β2AR while also acting as a partial agonist at the β1AR. nih.gov The binding site for classical β-agonists involves key interactions with serine residues in transmembrane helix 5 and an aspartic acid in helix 3, which anchor the ethanolamine (B43304) moiety, as well as interactions with aromatic residues in helices 6 and 7 that engage the agonist's aromatic ring.
For this compound, the core Ractopamine scaffold would theoretically anchor the molecule within this established binding pocket. However, the three large benzyloxybenzyl substituents would extend into and beyond the primary binding site, exploring secondary and allosteric pockets. The key differences in amino acid residues between β1AR and β2AR in these extended regions would likely govern the derivative's binding selectivity. For instance, the β2AR is known to have a more open and accessible binding pocket compared to the β1AR, which might better accommodate the bulky benzyloxybenzyl groups. researchgate.net Putative interactions would therefore not only involve the core binding site but also extensive contact with hydrophobic residues lining the upper and outer regions of the binding cavity.
| Receptor Subtype | Key Binding Site Features | Theoretical Implications for this compound |
|---|---|---|
| β1-Adrenergic Receptor | Generally a more compact binding pocket compared to β2AR. researchgate.net | The bulky benzyloxybenzyl groups may face steric hindrance, potentially leading to lower binding affinity compared to the β2AR subtype. |
| β2-Adrenergic Receptor | Features a more open binding site, with a wider extracellular vestibule. researchgate.net | The larger pocket could more favorably accommodate the extensive hydrophobic substituents, potentially conferring selectivity for this subtype. |
Molecular Docking Algorithms for Predicting Optimal Binding Modes and Poses
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov For a molecule as large and flexible as this compound, advanced docking algorithms that can handle a high number of rotatable bonds are essential. Software suites employing algorithms like Monte Carlo or genetic algorithms would be utilized to thoroughly explore the conformational space of the ligand within the receptor's binding site.
A theoretical docking simulation of this compound into the crystal structures of β1AR and β2AR would aim to identify the lowest energy binding poses. The scoring functions within these algorithms would calculate a predicted binding free energy, which serves as an estimate of the binding affinity. It is hypothesized that the optimal poses would show the core Ractopamine moiety occupying its canonical position, while the three benzyloxybenzyl arms would orient themselves to maximize favorable contacts within available hydrophobic sub-pockets. The large size of the ligand would likely result in a significantly higher (more favorable) predicted binding energy compared to Ractopamine, driven by extensive non-polar interactions.
| Compound | Receptor Target | Predicted Binding Energy (Illustrative) | Key Docking Considerations |
|---|---|---|---|
| Ractopamine | β2AR | -8.5 kcal/mol | Standard docking protocol, limited conformational search. |
| This compound | β2AR | -14.2 kcal/mol | Requires extensive flexible docking algorithm due to high number of rotatable bonds. Pose must accommodate three large substituents. |
| Ractopamine | β1AR | -8.1 kcal/mol | Standard docking protocol. |
| This compound | β1AR | -11.5 kcal/mol | Potential for steric clashes in a more compact binding site, leading to a less favorable score compared to β2AR. |
Analysis of Predicted Intermolecular Interactions
The binding of an agonist is stabilized by a network of intermolecular interactions. For Ractopamine, these are well-characterized and include hydrogen bonds between its hydroxyl groups and key serine residues, and an ionic interaction between its protonated amine and a conserved aspartic acid residue. nih.gov this compound would retain these core interactions.
The most significant change in the interaction profile comes from the benzyloxybenzyl groups. These three large, non-polar arms would introduce extensive new contacts:
Hydrophobic Interactions: The numerous benzyl (B1604629) and phenyl rings would establish widespread van der Waals and hydrophobic contacts with non-polar amino acid residues (e.g., valine, leucine, isoleucine, phenylalanine) that line the receptor cavity.
π-Stacking: The six aromatic rings (three from the benzyl groups and three from the phenyl groups) provide ample opportunity for π-π stacking or T-shaped π-stacking interactions with aromatic residues in the receptor, such as phenylalanine and tyrosine. These interactions could significantly enhance binding affinity and stability.
A comparative analysis would suggest that while Ractopamine's affinity is driven by a balance of polar and non-polar interactions, the affinity of its tri-substituted derivative would be overwhelmingly dominated by hydrophobic and π-stacking effects.
| Interaction Type | Ractopamine | This compound (Theoretical) |
|---|---|---|
| Hydrogen Bonding | Present (hydroxyls, amine) | Present (core hydroxyls, amine) |
| Ionic Interaction | Present (protonated amine) | Present (core protonated amine) |
| Hydrophobic Interactions | Moderate (phenyl ring) | Extensive (multiple phenyl and benzyl rings) |
| π-Stacking | Possible (single phenyl ring) | Highly Probable (multiple aromatic rings with receptor residues) |
Pharmacophore Modeling and Virtual Screening Applications for Analog Design (Theoretical)
A pharmacophore model represents the essential three-dimensional arrangement of chemical features necessary for biological activity. mdpi.comresearchgate.net A structure-based pharmacophore for a typical β2-agonist would include a hydrogen bond donor, a hydrogen bond acceptor, an aromatic ring feature, and a positive ionizable center, reflecting the key interactions of the ethanolamine and catechol-like portions of the molecule. mdpi.com
To design analogs of this compound, a new, more complex pharmacophore model would be constructed based on its docked pose. This new model would retain the core agonist features but would be augmented with several large hydrophobic or aromatic features representing the spatial location of the benzyloxybenzyl groups.
This expanded pharmacophore model could then be used as a 3D query for virtual screening of large chemical databases. nih.govnih.gov The goal would be to identify novel chemical scaffolds that are structurally distinct from Ractopamine but still map onto the essential steric and electronic features of the this compound pharmacophore. This approach facilitates "scaffold hopping"—the discovery of new lead compounds that mimic the binding mode of the template molecule but possess different core structures, potentially leading to improved pharmacological properties. nih.gov The virtual hits identified would be prioritized by their fit to the pharmacophore model and then subjected to molecular docking and further computational analysis before being considered for synthesis and biological testing. nih.gov
Structure Activity Relationship Sar Investigations of the Tri N,o,o 4 Benzyloxy Benzyl Ractopamine Motif
Design Principles for Investigating the Contribution of Benzyloxybenzyl Substitutions to Receptor Interactions
The design of Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine (B1197949) points to a systematic investigation into how large, bulky substituents on the nitrogen and oxygen atoms of the parent Ractopamine molecule influence its interaction with adrenergic receptors. The core principle behind introducing three 4-benzyloxybenzyl groups is to probe the spatial and electronic tolerances of the receptor's binding pocket.
Key design considerations for these substitutions include:
Steric Bulk and Conformational Flexibility: The benzyloxybenzyl groups are significantly larger than the hydrogen atoms they replace on the secondary amine and the two hydroxyl groups of Ractopamine. This substantial steric bulk is intended to explore the limits of the binding pocket's size. The flexibility of the benzyl (B1604629) and ether linkages allows the substituent to adopt various conformations, which can be crucial for optimizing interactions with specific amino acid residues within the receptor.
Hydrophobic and Aromatic Interactions: The benzyl and phenyl rings introduce significant hydrophobicity and potential for π-π stacking or other aromatic interactions with hydrophobic pockets within the receptor. Such interactions can contribute significantly to binding affinity. For instance, in-silico studies of other N-benzyl-substituted ligands have shown that the aryl tail can bind to hydrophobic pockets, enhancing ligand potency and selectivity.
Hydrogen Bonding Capabilities: While the core hydroxyl and amine groups of Ractopamine are now masked, the ether oxygens of the benzyloxybenzyl groups could potentially act as hydrogen bond acceptors, forming new interactions within the receptor that are not present with the parent compound.
Impact on the "U-Shaped" Ligand Binding Domain: The N-benzyl linkage in related chemotypes has been shown to provide a complementary geometry for the U-shaped architecture of certain receptor ligand-binding domains. The extensive substitution in Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine would dramatically alter this, potentially leading to novel binding modes or receptor subtype selectivity.
The systematic substitution on the nitrogen (N) and both phenolic oxygens (O,O) allows for a comprehensive evaluation of how modifying these key pharmacophoric points impacts receptor recognition and activation.
Comparative Analysis of Receptor Binding Affinities in Isolated In Vitro Systems
To quantify the impact of the Tri-N,O,O-(4-benzyloxy)benzyl substitutions, a series of in vitro binding assays would be employed. These assays are critical for determining the compound's affinity for different β-adrenergic receptor subtypes.
Radioligand binding assays are the gold standard for quantifying receptor density and affinity. nih.gov In this method, a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]dihydroalprenolol, a non-selective β-antagonist) is incubated with a membrane preparation containing the receptor subtype of interest (β1, β2, or β3). The binding of the radioligand is then measured in the presence of increasing concentrations of the unlabeled test compound, this compound.
The ability of the test compound to displace the radioligand from the receptor is used to determine its inhibitory constant (Ki), a measure of its binding affinity. A lower Ki value indicates a higher binding affinity.
Given the substantial structural modifications, it is hypothesized that the binding affinity of this compound will differ significantly from that of Ractopamine. For comparison, the affinity (Ki) of Ractopamine for the β-adrenergic receptor population in porcine tissues has been reported to be in the nanomolar range. nih.gov
Disclaimer: The following table contains hypothetical data for illustrative purposes only. No published experimental data for this compound could be located.
Table 1: Hypothetical Radioligand Displacement Data for this compound
| Receptor Subtype | Radioligand | Test Compound | Ki (nM) |
| β1-Adrenergic | [³H]Dihydroalprenolol | Ractopamine (Reference) | 856 nih.gov |
| β1-Adrenergic | [³H]Dihydroalprenolol | This compound | >10,000 |
| β2-Adrenergic | [³H]Dihydroalprenolol | Ractopamine (Reference) | ~850 |
| β2-Adrenergic | [³H]Dihydroalprenolol | This compound | >10,000 |
| β3-Adrenergic | [³H]Dihydroalprenolol | Ractopamine (Reference) | ~900 |
| β3-Adrenergic | [³H]Dihydroalprenolol | This compound | >10,000 |
The expected outcome, as illustrated in the hypothetical data, is a significant decrease in binding affinity (higher Ki value) due to the large steric hindrance of the benzyloxybenzyl groups, which may prevent the compound from effectively fitting into the orthosteric binding site of the β-adrenergic receptors.
Competitive binding studies further elucidate the nature of the interaction. By competing with known agonists (e.g., isoproterenol, epinephrine) and antagonists (e.g., propranolol), the assay can confirm whether this compound binds to the same site as these classical ligands. The relative potency in displacing these different types of ligands can offer initial clues about its functional activity. For instance, Ractopamine and clenbuterol (B1669167) have been shown to competitively inhibit epinephrine-stimulated lipolysis, indicating they bind to the same receptor site. nih.govsci-hub.se
Disclaimer: The following table contains hypothetical data for illustrative purposes only. No published experimental data for this compound could be located.
Table 2: Hypothetical Competitive Binding IC50 Values at the β2-Adrenergic Receptor
| Competing Ligand | Test Compound | IC50 (nM) |
| Propranolol (Antagonist) | This compound | >15,000 |
| Isoproterenol (Agonist) | This compound | >20,000 |
The hypothetical high IC50 values suggest that the compound is a very weak competitor at the β2-adrenergic receptor, likely due to the aforementioned steric constraints.
Functional Selectivity Profiling at Adrenergic Receptors in Cell-Based Assays (In Vitro Signaling Pathways)
Beyond simple binding, functional assays are necessary to determine what happens after the ligand binds to the receptor. These assays measure the downstream signaling events to classify the compound as an agonist, antagonist, or partial agonist.
The canonical signaling pathway for β-adrenergic receptors involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). researchgate.net To assess the functional activity of this compound, a cAMP accumulation assay would be performed in cells expressing specific β-adrenergic receptor subtypes.
Agonist: An agonist will stimulate an increase in cAMP levels. The potency (EC50) and efficacy (Emax) of this response would be measured.
Antagonist: An antagonist will not stimulate cAMP production on its own but will block the ability of a known agonist (like isoproterenol) to do so.
Partial Agonist: A partial agonist will stimulate cAMP production but to a lesser extent than a full agonist (lower Emax). Ractopamine itself has been described as a partial agonist in some systems. nih.gov
Given the masking of the key hydroxyl and amine groups required for the agonist activity of Ractopamine, it is highly probable that this compound would exhibit antagonist activity, if it binds to the receptor at all.
Disclaimer: The following table contains hypothetical data for illustrative purposes only. No published experimental data for this compound could be located.
Table 3: Hypothetical Functional Activity at the β2-Adrenergic Receptor (cAMP Accumulation)
| Compound | EC50 (nM) | Emax (% of Isoproterenol) | Activity Profile |
| Isoproterenol (Full Agonist) | 10 | 100% | Full Agonist |
| Ractopamine | 250 | 70% | Partial Agonist |
| This compound | >10,000 | <5% | Likely Antagonist/No Activity |
G-protein coupled receptors (GPCRs), including adrenergic receptors, can signal through multiple pathways, not just G-protein activation. They can also signal through β-arrestin pathways, which are involved in receptor desensitization and internalization, but also in G-protein-independent signaling. Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one pathway over another. nih.govnih.gov
To investigate potential biased agonism for this compound, one would compare its ability to activate G-protein signaling (e.g., via cAMP accumulation or direct G-protein activation assays) with its ability to recruit β-arrestin to the receptor (e.g., using BRET or FRET-based assays).
While Ractopamine is primarily known as a Gs-protein activator, the massive structural changes in the Tri-N,O,O-(4-benzyloxy)benzyl derivative could, in theory, shift its signaling preference. For example, some β-blockers, which are antagonists of G-protein signaling, have been found to be biased agonists for β-arrestin pathways. nih.gov However, given the likely low affinity of this compound, significant activity down either pathway is not expected.
Disclaimer: The following table contains hypothetical data for illustrative purposes only. No published experimental data for this compound could be located.
Table 4: Hypothetical Biased Agonism Profile at the β2-Adrenergic Receptor
| Compound | Gs Activation (cAMP) Emax | β-Arrestin Recruitment Emax | Bias |
| Isoproterenol | 100% | 100% | Balanced Agonist |
| Carvedilol (Known Biased Ligand) | 0% | 80% | β-Arrestin Biased |
| This compound | <5% | <5% | No significant activity/bias |
Structure-Activity Relationship (QSAR) Modeling for Predicted Receptor Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of chemical compounds based on their molecular structures. For adrenergic agonists, QSAR models can provide valuable insights into the structural features that govern receptor affinity and efficacy.
While specific QSAR models for this compound were not identified in the reviewed literature, QSAR studies on other series of β-adrenergic agonists, such as phenylethanolamines and aryloxypropanolamines, have been conducted. mdpi.comnih.gov These models typically employ a range of molecular descriptors to quantify various aspects of a molecule's structure, including steric, electronic, and hydrophobic properties.
To develop a predictive QSAR model for this compound and its analogs, a dataset of structurally related compounds with experimentally determined receptor binding affinities and functional activities would be required. The model would likely need to incorporate descriptors that can account for the significant steric bulk and conformational flexibility of the benzyloxybenzyl groups. Such a model could help in predicting the receptor activity of novel derivatives and guide the design of compounds with improved affinity or selectivity. The development of such a model would involve the following general steps:
Data Set Compilation : Gathering a series of ractopamine analogs with measured biological activity at β1- and β2-adrenergic receptors.
Descriptor Calculation : Computing a wide range of molecular descriptors for each compound, including constitutional, topological, geometrical, and quantum-chemical descriptors.
Model Building : Using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to establish a mathematical relationship between the descriptors and the biological activity.
Model Validation : Rigorously validating the model's predictive power using internal and external validation techniques to ensure its robustness and reliability.
Without such a specific model, any prediction of the receptor activity of this compound remains speculative and would require experimental verification.
Advanced Analytical Methodologies for Detection and Quantification in Research Matrices
Development of High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
High-resolution liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the principal technique for the analysis of Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine (B1197949). Its high selectivity and sensitivity are essential for distinguishing the analyte from complex matrix components and for providing structural confirmation. fsns.comthermofisher.com
The chromatographic separation of Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine must be optimized to account for its high molecular weight and increased hydrophobicity compared to Ractopamine. Reversed-phase chromatography is the method of choice.
Column Chemistry: A C18 column is commonly used for the separation of Ractopamine and its derivatives, providing effective retention for nonpolar compounds. waters.com Given the bulky and nonpolar nature of the three benzyloxybenzyl groups, a C18 or potentially a C8 column would be suitable for retaining and separating the target analyte from more polar interferences.
Mobile Phase: The mobile phase typically consists of an aqueous component and an organic solvent, often with an acidic modifier to improve peak shape and ionization efficiency. For Ractopamine analysis, mobile phases such as water with formic acid and methanol (B129727) or acetonitrile (B52724) are common. nih.govmdpi.com Due to the significantly increased hydrophobicity of this compound, a higher proportion of organic solvent (methanol or acetonitrile) in the mobile phase and a steeper gradient elution would be necessary to ensure the compound elutes from the column in a reasonable time with good peak symmetry.
Gradient: A gradient elution, starting with a lower concentration of organic solvent and ramping up to a high concentration, is essential. This allows for the effective elution of early-eluting polar compounds before focusing the analytical window on the highly retained target compound.
Table 1: Hypothetical LC-MS/MS Parameters for this compound Analysis
| Parameter | Suggested Condition | Rationale |
| LC Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, <2.5 µm) | Good retention for hydrophobic compounds. High-resolution particle size for better peak efficiency. waters.com |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation for positive mode ESI and improves peak shape. nih.gov |
| Mobile Phase B | Acetonitrile or Methanol | Strong organic solvent to elute the highly nonpolar analyte. nih.gov |
| Flow Rate | 0.2 - 0.4 mL/min | Typical for analytical scale UHPLC/HPLC, balancing speed and separation efficiency. |
| Gradient | 50% B to 95% B over 10 min | A higher starting percentage of organic phase and a steep gradient are needed due to high hydrophobicity. |
| Injection Volume | 1 - 10 µL | Standard volume for research sample analysis. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The tertiary amine in the structure is readily protonated. nih.gov |
| MS Analysis | Tandem MS (MS/MS) | Provides structural confirmation and high selectivity through fragmentation. nih.gov |
Tandem mass spectrometry (MS/MS) is indispensable for confirming the structure of this compound. In this process, the protonated molecule ([M+H]⁺) is selected and fragmented via collision-induced dissociation (CID) to produce characteristic product ions. youtube.com
While the exact fragmentation pattern requires experimental determination, a hypothetical pathway can be proposed based on the known fragmentation of the Ractopamine core and the structure of the benzyloxybenzyl moieties. The molecular weight of this compound is 890.1 g/mol , leading to a protonated molecule [M+H]⁺ at m/z 891.1. biosynth.com The fragmentation would likely be dominated by the cleavage of the ether linkages and benzyl (B1604629) groups, which are labile points in the structure.
Table 2: Proposed Key MS/MS Fragmentation Ions for [this compound + H]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Structure/Loss |
| 891.1 | 800.1 | Loss of a benzyl group (-C₇H₇) |
| 891.1 | 710.0 | Loss of a benzyloxy group (-OC₇H₇) |
| 891.1 | 694.0 | Loss of a benzyloxybenzyl group (-C₁₄H₁₃O) |
| 891.1 | 284.1 | Ion corresponding to the Ractopamine backbone after loss of all three benzyloxybenzyl groups |
| 891.1 | 181.1 | Ion corresponding to a protonated benzyloxybenzyl moiety [C₁₄H₁₃O]⁺ |
| 891.1 | 91.1 | Tropylium ion [C₇H₇]⁺, characteristic of benzyl groups |
For accurate and precise absolute quantification, isotope-dilution mass spectrometry (IDMS) is the gold standard. nih.gov This technique involves adding a known quantity of a stable isotope-labeled version of the target analyte to the sample prior to any extraction or cleanup steps. waters.com
For this compound, a suitable internal standard would be, for example, this compound-d₅ (where five hydrogens on a terminal phenyl ring are replaced with deuterium). This labeled standard is chemically identical to the analyte and co-elutes chromatographically but is differentiated by its mass in the mass spectrometer. By measuring the ratio of the response of the native analyte to the labeled standard, any variability or loss during sample preparation and matrix effects during ionization can be accurately compensated for, yielding highly reliable quantification. thermofisher.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives or Pyrolysis Products (if applicable)
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical tool, but its application to this compound is severely limited. GC-MS requires analytes to be volatile and thermally stable. researchgate.net With a molecular weight of 890.1 g/mol , this compound is non-volatile and would likely decompose at the high temperatures of the GC inlet. biosynth.com
While derivatization is sometimes used to increase the volatility of compounds like Ractopamine for GC-MS analysis, the complexity and size of the tri-benzyloxybenzyl derivative make this approach impractical. tandfonline.com A potential, though complex, application could be Pyrolysis-GC-MS. In this technique, the compound is intentionally decomposed by heat (pyrolysis) into smaller, more volatile, and characteristic fragments, which are then separated and identified by GC-MS. researchgate.net This could provide a structural fingerprint but would not be suitable for quantifying the intact parent compound.
Electrochemical Detection Methods Utilizing Modified Electrodes for Enhanced Sensitivity (e.g., Cyclic Voltammetry, Amperometry)
Electrochemical methods are highly sensitive for compounds that can be easily oxidized or reduced. Methods for Ractopamine detection typically rely on the electrochemical oxidation of its two phenolic hydroxyl groups. proquest.comresearchgate.net
However, in this compound, both of these phenolic hydroxyl groups on the Ractopamine core are blocked by ether linkages to form benzyloxy groups. This structural modification removes the primary electroactive sites responsible for the signal in Ractopamine assays. acs.org Therefore, electrochemical methods developed for Ractopamine would not be directly applicable for the detection of this derivative. Novel methods would need to be developed, potentially targeting the benzyloxybenzyl groups themselves, or the compound would require a chemical pre-treatment step to cleave the ether bonds and expose the electroactive hydroxyl groups.
Immunochemical Assays for Research Screening Applications (e.g., Fluorescence Polarization Immunoassay, ELISA)
Immunochemical assays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Fluorescence Polarization Immunoassay (FPIA), are based on the highly specific binding between an antibody and its target antigen. tandfonline.comnih.govattogene.com These assays are widely used for rapid screening of Ractopamine. nih.gov
The specificity of these assays is also their primary limitation for detecting this compound. Antibodies are raised to recognize the specific three-dimensional structure and chemical features of the target molecule. The addition of three very large benzyloxybenzyl groups drastically alters the size, shape, and surface chemistry of the Ractopamine molecule. Consequently, antibodies developed for Ractopamine would not recognize or bind to this derivative. nih.gov For an immunoassay to be used, a new development effort would be required to produce monoclonal or polyclonal antibodies that are specific to this compound, a costly and time-consuming process.
Compound List
Sample Preparation Strategies for Complex Biological or Synthetic Research Samples
Effective sample preparation is a cornerstone of reliable quantitative analysis, aiming to extract the target analyte from the sample matrix, remove interferences, and concentrate the analyte to a level suitable for instrumental detection. researchgate.net For a complex molecule like this compound, the choice of sample preparation technique is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the sensitivity requirements of the analytical method.
Solid-phase extraction (SPE) is a widely adopted technique for the purification and concentration of analytes from liquid samples. nih.gov It relies on the partitioning of the analyte between a liquid phase (the sample) and a solid stationary phase. The selection of the appropriate SPE sorbent is critical and is based on the chemical properties of this compound and the matrix components. Given the structure of this compound, which includes both polar functional groups and significant nonpolar character from the benzyl and benzyloxy groups, various SPE phases could be employed.
For the extraction of polar compounds from aqueous matrices, reversed-phase SPE cartridges are commonly utilized. In the case of a structurally similar compound, ractopamine, C18 cartridges have proven effective. nih.gov A typical SPE protocol would involve conditioning the cartridge with an organic solvent followed by water or a buffer to activate the stationary phase. The sample is then loaded, and interfering substances are washed away with a weak solvent. Finally, the analyte of interest is eluted with a stronger organic solvent.
To enhance selectivity, molecularly imprinted polymers (MIPs) can be synthesized to create specific recognition sites for the target analyte. daneshyari.com For a unique structure like this compound, custom MIPs could be developed to achieve high selectivity and recovery, even in highly complex matrices.
Table 1: Illustrative Solid-Phase Extraction Protocol for a Ractopamine Derivative
| Step | Procedure | Purpose |
| Sorbent | C18 or a mixed-mode cation exchange sorbent | Retention of the analyte |
| Conditioning | 1. Methanol (3 mL) 2. Deionized water (3 mL) | To activate the sorbent |
| Sample Loading | Pre-treated sample (e.g., hydrolyzed tissue extract) loaded at a slow flow rate | Adsorption of the analyte onto the sorbent |
| Washing | 1. Water/Methanol mixture (e.g., 95:5, v/v) 2. Hexane (to remove nonpolar interferences) | Removal of interfering substances |
| Elution | Methanol or Acetonitrile, potentially with an acid or base modifier | Desorption of the purified analyte |
| Post-Elution | Evaporation of the eluent and reconstitution in a suitable solvent for analysis | Concentration of the analyte and solvent exchange |
Liquid-liquid extraction (LLE) is a classic separation technique based on the differential solubility of a compound in two immiscible liquid phases. rsc.org For this compound, its solubility will be influenced by the pH of the aqueous phase due to the presence of an amine group. At a suitable pH, the compound can be selectively extracted into an organic solvent.
The choice of organic solvent is crucial and depends on the polarity of the target analyte. Solvents such as ethyl acetate, dichloromethane, or a mixture thereof are often employed. The efficiency of the extraction can be optimized by adjusting the pH of the aqueous sample to suppress the ionization of the amine group, thereby increasing its partitioning into the organic phase. While LLE is a versatile technique, it can be labor-intensive and may consume large volumes of organic solvents. tandfonline.com
Table 2: Key Parameters in Liquid-Liquid Extraction for a Complex Amine Compound
| Parameter | Description | Typical Conditions for a Ractopamine-like structure |
| Aqueous Phase pH | Adjusted to control the ionization state of the analyte. | Alkaline pH (e.g., pH 9-10) to deprotonate the amine group. |
| Organic Solvent | Selected based on polarity and immiscibility with the aqueous phase. | Ethyl acetate, isopropanol/chloroform mixture. |
| Phase Ratio | The volume ratio of the organic to aqueous phase. | Optimized to ensure efficient extraction, often around 1:5 to 1:10 (organic:aqueous). |
| Extraction Steps | Number of repeated extractions to maximize recovery. | Typically 2-3 extraction cycles. |
| Salting-out Effect | Addition of salt to the aqueous phase to decrease the solubility of the analyte. nih.gov | Addition of salts like sodium chloride. nih.gov |
To address the limitations of traditional extraction methods, various microextraction techniques have been developed. These methods are characterized by their low consumption of organic solvents, high enrichment factors, and compatibility with modern analytical instruments. nih.gov
Dispersive liquid-liquid microextraction (DLLME) is a miniaturized version of LLE where a small volume of an extraction solvent is dispersed in the aqueous sample, often with the aid of a disperser solvent. rsc.org This creates a large surface area for rapid extraction. For a compound like this compound, a suitable combination of extraction and disperser solvents would be key.
Solid-phase microextraction (SPME) utilizes a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample. researchgate.netbohrium.com The fiber can be directly immersed in a liquid sample or exposed to the headspace above the sample. The choice of fiber coating is critical and would be selected based on the polarity of this compound. In-tube SPME is a variation that can be coupled online with high-performance liquid chromatography (HPLC) for automated analysis. bohrium.com
Microextraction by packed sorbent (MEPS) is another miniaturized SPE technique where the sorbent is packed into a syringe. nih.gov This allows for the rapid processing of small sample volumes with minimal solvent usage. nih.gov
Table 3: Comparison of Microextraction Techniques for Trace Analysis
| Technique | Principle | Advantages | Considerations for this compound |
| DLLME | A mixture of extraction and disperser solvents is injected into the aqueous sample, forming a cloudy solution. The analyte partitions into the fine droplets of the extraction solvent. rsc.org | Fast, high enrichment factor, low solvent consumption. rsc.org | Optimization of solvent types and volumes is critical. The high lipophilicity of the target compound may favor this technique. |
| SPME | A coated fiber is exposed to the sample, and the analyte is adsorbed onto the coating. The analyte is then thermally desorbed in the injector of a gas chromatograph or eluted with a solvent for liquid chromatography. researchgate.netbohrium.com | Solvent-free, simple, portable. researchgate.net | Selection of the appropriate fiber coating (e.g., C18, polydimethylsiloxane) is crucial. Derivatization may be needed for GC analysis. |
| MEPS | A small amount of sorbent is packed in a syringe. The sample is drawn through the sorbent, and the analyte is retained. It is then eluted with a small volume of solvent. nih.gov | Fast, low sample and solvent volume, can be automated. nih.gov | Sorbent selection (e.g., C8, C18, silica) is key. The method has shown good performance for similar compounds like ractopamine. nih.gov |
Theoretical Metabolism and Biotransformation Pathways in Silico and in Vitro Research Focus
Computational Prediction of Metabolic Sites and Potential Metabolite Structures
The intricate structure of Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine (B1197949), featuring a Ractopamine core and three bulky benzyloxybenzyl ether groups, presents multiple potential sites for metabolic attack. Computational models, such as those integrated into software like ADMET Predictor™, MetaSite, and BioTransformer, are invaluable for predicting these sites of metabolism (SoMs). nih.govfigshare.comnih.govacs.orgresearchgate.netsimulations-plus.com These tools utilize a combination of ligand-based and structure-based approaches to forecast the metabolic fate of a molecule. nih.govacs.org
For Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine, the primary predicted metabolic pathways would involve the cleavage of the ether linkages and modifications to the Ractopamine scaffold itself. The benzylic carbons of the benzyloxybenzyl groups are particularly susceptible to oxidation by cytochrome P450 (CYP) enzymes. wikipedia.orgnih.gov This is a common metabolic pathway for benzyl (B1604629) ethers, often leading to their cleavage. organic-chemistry.orgyoutube.com Additionally, the aromatic rings of both the benzyloxybenzyl moieties and the Ractopamine core are potential sites for hydroxylation. nih.govmdpi.com The Ractopamine portion of the molecule is known to undergo extensive phase II metabolism, primarily through glucuronidation and sulfation of its phenolic hydroxyl groups. scispace.com
Table 1: Predicted Sites of Metabolism (SoMs) for this compound
| Potential Site of Metabolism | Predicted Metabolic Reaction | Key Enzymes | Predicted Metabolites |
| Benzyloxybenzyl Ether Linkages | O-debenzylation (oxidative cleavage) | Cytochrome P450 (e.g., CYP3A4, CYP2D6) nih.gov | 4-hydroxybenzyl Ractopamine derivatives, Benzaldehyde, Benzoic acid |
| Aromatic Rings (Benzyloxybenzyl) | Aromatic Hydroxylation | Cytochrome P450 | Hydroxylated benzyloxybenzyl Ractopamine derivatives |
| Aromatic Rings (Ractopamine) | Aromatic Hydroxylation | Cytochrome P450 | Hydroxylated Ractopamine derivatives |
| Phenolic Hydroxyl Groups (Ractopamine) | Glucuronidation, Sulfation | UGTs, SULTs | Ractopamine-glucuronide, Ractopamine-sulfate (following ether cleavage) |
| Secondary Amine (Ractopamine) | N-dealkylation (minor pathway) | Cytochrome P450 | Des-alkyl Ractopamine derivatives |
Enzyme-Substrate Docking for Predicted Biotransformations
Molecular docking simulations provide a powerful tool to visualize and predict the interaction between a substrate and the active site of a metabolizing enzyme. nih.govnih.govnih.gov For this compound, docking studies with major CYP isoforms like CYP3A4 and CYP2D6 would be instrumental in predicting the most likely biotransformations. nih.gov
The large and flexible nature of the molecule suggests that it could adopt multiple binding poses within the active sites of these enzymes. Docking simulations would likely indicate that the benzyloxybenzyl ether groups can position themselves in close proximity to the heme iron of the CYP enzyme, facilitating oxidative cleavage. nih.gov The energy scores from these simulations can help rank the likelihood of different metabolic reactions occurring. nih.gov
Table 2: Hypothetical Docking Scores and Predicted Interactions with CYP3A4
| Molecular Moiety | Predicted Proximity to Heme Iron (Å) | Hypothetical Docking Score (kcal/mol) | Predicted Interaction Type |
| Benzylic C-H of benzyloxy group | 3.5 - 5.0 | -8.5 | Hydrogen abstraction leading to O-dealkylation |
| Aromatic ring of benzyloxybenzyl | 4.0 - 6.0 | -7.8 | Epoxidation leading to hydroxylation |
| Ractopamine aromatic ring | 4.5 - 6.5 | -7.2 | Epoxidation leading to hydroxylation |
Prediction of Hydrolysis Pathways of the Benzyloxybenzyl Ethers
The primary route for the breakdown of the benzyloxybenzyl ether linkages is predicted to be through oxidative O-dealkylation, a process catalyzed by CYP enzymes. nih.gov This is a form of hydrolysis that is initiated by an oxidation event. True hydrolytic cleavage without initial oxidation is less likely for this type of ether bond in a biological system. The stability of benzyl ethers can vary, but they are generally susceptible to metabolic cleavage. organic-chemistry.orgyoutube.com The presence of three such groups suggests a stepwise degradation, likely leading to a cascade of metabolites with one, two, and finally all three ether bonds cleaved.
In Vitro Metabolic Stability Studies Using Subcellular Fractions (e.g., Microsomes, S9 Fractions)
The metabolic stability of a compound is a critical parameter, and it can be assessed in vitro using subcellular fractions like liver microsomes or S9 fractions. nih.govmdpi.commdpi.com These fractions contain a high concentration of drug-metabolizing enzymes, particularly CYPs. nih.gov
For this compound, an in vitro metabolic stability assay would involve incubating the compound with liver microsomes in the presence of necessary cofactors like NADPH. nih.gov The rate of disappearance of the parent compound over time would provide a measure of its intrinsic clearance. mdpi.com Given the presence of multiple metabolically labile ether linkages, it is predicted that the compound would have a relatively low metabolic stability in these systems. nih.gov The bulky benzyloxybenzyl groups, while potentially sterically hindering access to the Ractopamine core, are themselves targets for metabolism.
Table 3: Predicted In Vitro Metabolic Stability Parameters
| System | Predicted Half-life (t½) | Predicted Intrinsic Clearance (CLint) | Rationale |
| Human Liver Microsomes | Low to Moderate | High | Presence of multiple benzyloxybenzyl ether linkages susceptible to CYP-mediated cleavage. |
| Rat Liver Microsomes | Low | Very High | Rodent models often exhibit higher metabolic rates compared to humans. nih.gov |
| S9 Fraction | Low to Moderate | High | Contains both microsomal and cytosolic enzymes, allowing for both Phase I and some Phase II metabolism predictions. |
Identification of Theoretical Biotransformation Products Relevant to Research Analog Development
The predicted metabolic pathways of this compound give rise to a number of theoretical biotransformation products. The initial cleavage of the benzyloxybenzyl ethers would result in the formation of mono- and di-hydroxybenzyl Ractopamine derivatives, eventually leading to the release of the parent Ractopamine molecule. These intermediates could themselves be further metabolized.
The identification of these theoretical metabolites is crucial for the development of research analogs. For instance, if rapid cleavage of the ether bonds is observed, analogs could be designed with more metabolically stable linkers to prolong the compound's duration of action. Conversely, if the goal is to have a prodrug that releases Ractopamine, the lability of the benzyloxybenzyl ethers would be a desirable feature. mdpi.commdpi.com
Implications of Predicted Metabolism on In Vitro Ligand Design and Stability
The predicted metabolic instability of the benzyloxybenzyl ether linkages has significant implications for the design of future ligands based on this scaffold. The primary metabolic "soft spots" are the benzylic positions of the ether groups. wikipedia.org To enhance metabolic stability, medicinal chemists could employ several strategies. nih.gov
One approach is to introduce electron-withdrawing groups onto the benzyl rings to decrease the lability of the benzylic C-H bonds to oxidative cleavage. Another strategy could involve replacing the benzyl groups with other protecting groups that are known to be more resistant to metabolic degradation. wikipedia.org The choice of any modification would need to be balanced against the potential impact on the compound's intended biological activity. The development of more stable analogs would be guided by the metabolic information obtained from both in silico predictions and in vitro studies. nih.gov
Future Directions and Research Gaps in Ractopamine Analog Chemistry and Chemical Biology
Exploration of Further Derivatization Strategies to Modulate Receptor Selectivity and Functional Profile
The parent compound, ractopamine (B1197949), is known to interact with β1 and β2 adrenergic receptors. wikipedia.orgmerckmillipore.comnih.gov The extensive derivatization seen in Tri-N,O,O-(4-benzyloxy)benzyl ractopamine is a significant modification that is expected to drastically alter its binding affinity and selectivity for different adrenergic receptor subtypes (α1, α2, β1, β2, β3). nih.gov Future research should systematically explore the impact of these substitutions.
Key research questions to address include:
Systematic "Deconstruction" of the Tri-Substitution: A systematic synthetic approach to prepare mono- and di-substituted (4-benzyloxy)benzyl ractopamine analogs would be highly informative. This would allow for a detailed structure-activity relationship (SAR) study to determine the individual contribution of each benzyloxybenzyl group to receptor binding and functional activity.
Exploration of Alternative Benzyl (B1604629) Ether Analogs: The benzyloxy group itself can be modified. Introducing electron-donating or electron-withdrawing substituents onto the phenyl ring of the benzyl group could fine-tune electronic and steric properties, potentially leading to enhanced selectivity for a particular receptor subtype. The synthesis of such analogs could draw from established methods for the preparation of substituted benzyl ethers. nih.govnih.govnih.gov
Investigation of Bioisosteric Replacements: The benzyl ether linkage could be replaced with other functional groups (e.g., esters, amides, or stable ether mimetics) to probe the importance of this linkage for receptor interaction and to modify the metabolic stability of the compound.
A deeper understanding of how these structural modifications influence the interaction with the receptor's binding pocket will be crucial. For β2-adrenergic receptors, key interactions often involve residues such as Asp-113 and Ser-203/207. pnas.orgpnas.org The bulky benzyloxybenzyl groups of this compound may force the ligand to adopt a novel binding pose or interact with different residues, potentially leading to a unique functional profile, such as biased agonism, where a ligand preferentially activates one signaling pathway over another. nih.gov
Integration of Artificial Intelligence and Machine Learning in Ligand Design and Activity Prediction
The complexity of designing selective ligands for G protein-coupled receptors (GPCRs), such as the adrenergic receptors, makes this area ripe for the application of artificial intelligence (AI) and machine learning (ML). researchgate.netnih.gov For a novel compound like this compound, where empirical data is scarce, in silico methods are invaluable for prioritizing synthetic efforts and generating new hypotheses.
Future applications of AI and ML could include:
Predictive Modeling of Receptor Subtype Selectivity: Machine learning models, trained on large datasets of known adrenergic ligands, could be used to predict the binding affinity and selectivity of this compound and its hypothetical derivatives for the various adrenergic receptor subtypes. ajol.infosebastianraschka.com
Generative Models for Novel Analog Design: Generative AI models can design novel chemical structures de novo that are optimized for binding to a specific receptor target. ajol.info By using the this compound scaffold as a starting point, these models could suggest modifications that are predicted to enhance selectivity or introduce a desired functional profile (e.g., agonist, antagonist, or biased agonist).
Integration with Structural Biology Data: As structural models or crystal structures of adrenergic receptors in complex with various ligands become available, deep learning approaches can be used to analyze these structures and predict how modifications to the this compound scaffold would impact its interaction with the receptor. openaccessgovernment.org
Advancements in High-Throughput Screening Methodologies for Novel Analogues in In Vitro Systems
To experimentally validate the predictions from AI models and to screen libraries of new derivatives based on the this compound scaffold, robust and efficient high-throughput screening (HTS) assays are essential.
Future research in this area should focus on:
Development of Receptor-Specific Functional Assays: Moving beyond simple binding assays, the development of functional HTS assays that can distinguish between different signaling pathways (e.g., Gs-cAMP vs. β-arrestin recruitment) is critical for identifying functionally selective or biased ligands. nih.govbiorxiv.orgresearchgate.net
Miniaturization and Automation: Implementing miniaturized, automated screening platforms will be necessary to test large numbers of compounds in a cost-effective and timely manner. This could involve the use of microfluidic devices or high-density microplate formats.
Cell-Based Assays with Endogenous Receptor Expression: While recombinant cell lines overexpressing a single receptor subtype are useful for initial screening, subsequent validation in cell lines with endogenous receptor expression levels is important for understanding the compound's activity in a more physiologically relevant context. nih.gov
Recent advances, such as the development of novel biosensors and reporter gene assays, are making it easier to conduct HTS for GPCRs. biorxiv.orgresearchgate.netnih.govbenthamdirect.com For example, the ClickArr assay allows for the simultaneous assessment of β-arrestin 1 and 2 recruitment, providing a deeper understanding of a ligand's signaling bias. biorxiv.orgresearchgate.net
Q & A
Q. What methodologies are recommended for synthesizing Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine, and what hazards require mitigation during synthesis?
Synthesis of benzyloxy-containing derivatives like this compound typically involves O-benzylation reactions under anhydrous conditions. Key steps include:
- Protection of hydroxyl groups : Use benzyl chloride or O-benzyl hydroxylamine hydrochloride in the presence of a base (e.g., K₂CO₃) to introduce benzyloxy groups .
- Risk mitigation : Handle volatile reagents (e.g., dichloromethane, pivaloyl chloride) in fume hoods with PPE. Compounds like trichloroisocyanuric acid require strict temperature control to avoid decomposition .
- Validation : Confirm product purity via NMR, IR, and mass spectrometry. Monitor for mutagenic byproducts using Ames testing if structural analogs are suspected of genotoxicity .
Q. How can surface-enhanced Raman spectroscopy (SERS) be optimized for detecting this compound in biological matrices?
SERS detection requires tailored sample preparation:
- Extraction : Liquid-liquid extraction (LLE) with ethyl acetate or dichloromethane improves recovery rates. Solid-phase extraction (SPE) with C18 cartridges further reduces matrix interference .
- Enhancement substrates : Use citrate-reduced silver nanoparticles (AgNPs) for signal amplification. Pre-concentration via centrifugation (10,000 ×g, 15 min) enhances sensitivity to ~0.4 μg/mL .
- Data analysis : Apply partial least-squares (PLS) regression to correlate spectral peaks (e.g., 1600 cm⁻¹ aromatic C=C) with concentration gradients (R² ≥ 0.73) .
Q. What statistical approaches resolve contradictions in protein turnover data for β-agonist derivatives across muscle types?
Discrepancies in protein synthesis/degradation rates (e.g., between m. longissimus and m. biceps femoris) require:
- Covariate adjustment : Include baseline (day 0) data to control for pre-treatment variation .
- Interaction analysis : Use three-way ANOVA to evaluate gender × treatment × time effects. For example, heifers showed a 14% reduction in protein degradation with ractopamine, while steers exhibited no change (P = 0.03) .
- Non-parametric tests : Apply Kruskal-Wallis analysis if residuals violate normality assumptions .
Advanced Research Questions
Q. How do dose-response models for this compound differ from ractopamine in swine growth optimization?
- Non-linear kinetics : At 5–20 ppm, ractopamine increases protein accretion by 18–25%, but higher doses (≥30 ppm) plateau due to β-adrenergic receptor saturation . For benzyloxy derivatives, adjust models to account for altered bioavailability from lipophilic benzyl groups.
- Lysine co-optimization : Dietary lysine must increase by 0.35% (from 6.8% to 7.15%) to maximize lean mass gain when β-agonists are administered .
- Temporal effects : Model diminishing returns after 20 kg of body weight gain using exponential decay functions (e.g., ME intake reduction = 0.036 × (RC/20)^0.7) .
Q. What experimental designs mitigate false positives in immunochromatographic assays for this compound residues?
- Cross-reactivity screening : Pre-treat samples with QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) to remove interferents like flavonoids or tannins from feed .
- Matrix-matched calibration : Spike negative control matrices (e.g., pork liver) with 0.1–10 ng/g derivative and validate recovery rates (≥80%) .
- Confirmatory testing : Use cation-selective exhaustive injection sweeping micellar electrokinetic chromatography (CSEI-sweeping-MEKC) with LOD ≤ 0.5 ng/g .
Q. How does this compound influence nitrogen excretion dynamics compared to ractopamine in finishing-phase swine?
- Manure composition : Ractopamine reduces urinary nitrogen (UN) by 12% via increased protein retention but has no effect on fecal nitrogen (FN). For derivatives, monitor UN:FN ratios using Kjeldahl analysis .
- Dietary interactions : High lysine (≥7%) amplifies lean growth but may elevate FN if amino acid imbalances occur. Use polynomial regression (Y = 4.072 – 0.223X + 0.053X²) to model quadratic nitrogen trends .
Q. What mechanistic insights explain gender-specific responses to this compound in implanted cattle?
- Hormonal modulation : Steers implanted with trenbolone acetate (120 mg) show 20% higher protein synthesis inhibition than heifers (140 mg implant) due to androgen receptor density differences .
- Muscle-specific effects : In m. longissimus, ractopamine reduces protein degradation by 18% in heifers (P = 0.03) but not in steers. For derivatives, conduct RNA:DNA ratio analysis to assess hypertrophic vs. hyperplastic growth .
Methodological Considerations
- Synthesis : Prioritize DSC and TGA to assess thermal stability of benzyloxy derivatives, as decomposition above 150°C is common .
- Validation : Use SISVAR or equivalent software for mixed-model ANOVA to handle nested experimental designs (e.g., block-randomized trials) .
- Ethics : Adhere to ACS hazard assessment guidelines for mutagenic reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
